N-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a 3-nitrobenzyl group at the 1-position and a 2,4-dimethoxyphenyl carboxamide moiety at the 3-position. The compound’s structure combines electron-donating methoxy groups and electron-withdrawing nitro substituents, creating a unique electronic profile that may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6/c1-29-16-8-9-18(19(12-16)30-2)22-20(25)17-7-4-10-23(21(17)26)13-14-5-3-6-15(11-14)24(27)28/h3-12H,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRILKXDSFSBEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 2,4-dimethoxyaniline, 3-nitrobenzyl bromide, and dihydropyridine derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also involve continuous flow reactors and automated systems to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydropyridine ring to pyridine.
Reduction: Reduction of the nitro group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction may produce amine-substituted compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-1-(3-(trifluoromethyl)benzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
- Structural Difference : Replaces the 3-nitrobenzyl group with a 3-(trifluoromethyl)benzyl substituent.
- Synthetic Yield: Not specified for the target compound, but related procedures (e.g., ) report yields up to 89% under optimized conditions .
1-(3-nitrobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()
- Structural Difference : Substitutes the 2,4-dimethoxyphenyl group with a 4-nitrophenyl carboxamide.
- Impact : The additional nitro group increases electron deficiency, which may enhance interactions with electron-rich biological targets (e.g., enzymes with aromatic binding pockets) but reduce solubility .
Core Modifications: Dihydropyridine vs. 1,8-Naphthyridine
1-(Benzyloxy)-N-(2,4-difluorobenzyl)-4-((2,4-dimethoxybenzyl)amino)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide ()
- Structural Difference : Replaces the dihydropyridine core with a 1,8-naphthyridine system, expanding the aromatic π-system.
- Impact : The extended conjugation may enhance binding to nucleic acids or proteins via π-π stacking. However, synthesis yields for such derivatives (e.g., 14% in ) are lower compared to dihydropyridine analogs, likely due to steric and electronic challenges .
Pharmacologically Active Analogues
BMS-777607 ()
- Structure: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.
- Key Differences : Incorporates ethoxy and fluorophenyl groups, optimizing selectivity for Met kinase inhibition.
- Pharmacological Data: IC₅₀ values in the nanomolar range against Met kinase, with oral efficacy in preclinical models .
Substituent Effects on Physicochemical Properties
Key Research Findings
- Electron-Withdrawing Groups : Nitro and trifluoromethyl substituents enhance target binding but reduce solubility, necessitating formulation optimization for in vivo applications .
- Core Flexibility : Dihydropyridine derivatives exhibit higher synthetic yields (e.g., 89% in ) compared to 1,8-naphthyridine analogs, making them more viable for large-scale production .
Biological Activity
N-(2,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H17N3O5, with a molecular weight of 379.372 g/mol. The compound features a dihydropyridine core which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N3O5 |
| Molecular Weight | 379.372 g/mol |
| Purity | ≥ 95% |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The introduction of functional groups such as nitro and methoxy enhances its pharmacological profile.
Antimicrobial Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess activity against various pathogens, including bacteria and fungi. The nitro group in the structure is often linked to enhanced antimicrobial efficacy.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the dihydropyridine scaffold. For example, structure-activity relationship (SAR) studies suggest that modifications at the phenyl ring can significantly influence cytotoxicity against cancer cell lines. In vitro assays demonstrated that certain derivatives showed promising results against cancer cells with low cytotoxicity towards normal cells.
Case Study:
A specific derivative demonstrated an EC50 value of 7 µM against Leishmania infantum, indicating potent antileishmanial activity with a selectivity index (SI) of 14 when tested against human HepG2 cell lines . This highlights the potential for developing targeted therapies based on this compound's structure.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cellular proliferation.
- Induction of Apoptosis: Some derivatives trigger apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Activity: The presence of methoxy groups may enhance antioxidant properties, contributing to reduced oxidative stress in cells.
Research Findings
Recent literature has emphasized the diverse biological activities associated with this class of compounds:
- Antidiabetic Effects: Some derivatives exhibit insulin-sensitizing properties.
- Anti-inflammatory Action: Studies indicate potential mechanisms for reducing inflammation through inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects: Certain analogs have shown promise in protecting neuronal cells from oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
